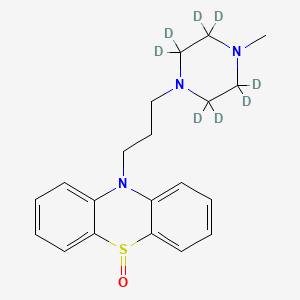
3,3'-Dimethoxy-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethoxy-2,2’-bithiophene is an organic compound with the molecular formula C10H10O2S2. It is a derivative of bithiophene, where two methoxy groups are attached at the 3 and 3’ positions of the bithiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Dimethoxy-2,2’-bithiophene can be synthesized through several methods. One common approach involves the cross-coupling reaction of 3,3’-dibromothiophene with sodium methylate in methanol, in the presence of potassium iodide and copper oxide. This reaction yields 3-bromo-4-methoxythiophene, which is then further reacted using palladium acetate as a catalyst and agarose as a ligand to form 3,3’-dimethoxy-2,2’-bithiophene .
Industrial Production Methods
Industrial production methods for 3,3’-dimethoxy-2,2’-bithiophene typically involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the bithiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated bithiophenes.
Scientific Research Applications
3,3’-Dimethoxy-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3,3’-dimethoxy-2,2’-bithiophene in organic electronics involves its ability to stabilize positive charges through delocalization and resonance effects. This stabilization is crucial for improving the redox stability of copolymers in which it is incorporated. The electron-rich nature of the methoxy groups lowers the oxidation potential, making the compound an effective component in electronic materials .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the methoxy groups and has different electronic properties.
3,3’-Bithiophene: Similar core structure but without methoxy groups.
4,4’-Dimethoxy-3,3’-bithiophene: Similar but with methoxy groups at different positions.
Uniqueness
3,3’-Dimethoxy-2,2’-bithiophene is unique due to the presence of methoxy groups at the 3 and 3’ positions, which significantly alter its electronic properties compared to other bithiophene derivatives. This makes it particularly valuable in the development of advanced organic electronic materials .
Properties
Molecular Formula |
C10H10O2S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
3-methoxy-2-(3-methoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H10O2S2/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10/h3-6H,1-2H3 |
InChI Key |
OSRBQBIBWPRWHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C2=C(C=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)



![N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]](/img/structure/B13447602.png)




